2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6, a carboxamide group at position 3, and a 4-(benzenesulfonyl)butanamido chain at position 2. Its molecular formula is C₂₃H₂₇N₃O₄S₂, with a molecular weight of approximately 497.6 g/mol (calculated based on analogous structures in , and 15).
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-13-9-10-15-16(12-13)27-20(18(15)19(21)24)22-17(23)8-5-11-28(25,26)14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTQCEMDDBGALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core and the subsequent introduction of the functional groups. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine, followed by cyclization under microwave irradiation . The resulting intermediate can then be further functionalized through various reactions, such as amidation and sulfonylation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents at positions 2 and 6 of the benzothiophene core. Below is a detailed comparison based on molecular features, synthetic routes, and reported applications:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences:
Analogs like CAS 862976-20-3 () replace this with a fluorinated benzothiazole group, which may enhance CNS activity due to fluorine’s electronegativity and small size.
Synthetic Accessibility :
- The target compound’s synthesis likely employs coupling reagents like HATU and DIPEA, as seen in similar derivatives (e.g., ).
- Simpler analogs (e.g., N-(2-methoxyphenyl)-6-methyl-... , ) require fewer steps, reducing production costs.
Biological Relevance: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () demonstrate significant structure-activity relationships (SAR), with substituents dictating affinity for targets like kinases or GPCRs. The sulfonyl group in the target compound may confer resistance to enzymatic degradation compared to non-sulfonylated analogs.
Biological Activity
The compound 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzothiophene Derivatives
Benzothiophene derivatives have been extensively studied due to their structural versatility and potential therapeutic effects. They exhibit a wide range of biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Anticonvulsant
These compounds interact with various biological targets such as enzymes and receptors, which contributes to their diverse pharmacological profiles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzothiophene core through cyclization reactions.
- Substitution reactions to introduce the benzenesulfonyl and butanamido groups.
- Characterization using techniques like NMR and mass spectrometry to confirm the structure.
Anticancer Activity
Research indicates that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of angiogenesis : Some derivatives prevent the formation of new blood vessels that tumors require for growth.
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Benzothiophene derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of benzothiophene derivatives reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. The compound was administered at varying doses to evaluate its dose-dependent effects on tumor size and cellular apoptosis markers .
Q & A
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Address low yields in the final coupling step by optimizing solvent (switch from DCM to THF) and catalyst (e.g., DMAP vs. HOBt). Use flow chemistry for reproducible amide bond formation. Characterize intermediates with in-line PAT tools (e.g., ReactIR). Ensure batch-to-batch consistency via DSC and XRPD to confirm polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
